molecular formula C21H20N4OS2 B2902249 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-(2-methylallyl)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one CAS No. 702650-18-8

2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-(2-methylallyl)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one

Cat. No. B2902249
CAS RN: 702650-18-8
M. Wt: 408.54
InChI Key: XRELRHLQYQGRSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-(2-methylallyl)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C21H20N4OS2 and its molecular weight is 408.54. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. The compound belongs to the benzimidazole class , which is known to interact with a variety of biological targets, including enzymes, receptors, and transporters.

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The sulfur atom in the compound may form a covalent bond with a target protein, leading to changes in the protein’s function.

Biochemical Pathways

Benzimidazole derivatives are known to affect a wide range of biochemical pathways, including those involved in cell division, signal transduction, and metabolism .

Pharmacokinetics

The presence of the benzimidazole moiety and the sulfur atom may influence its pharmacokinetic properties . The compound’s bioavailability could be affected by factors such as its solubility, stability, and the presence of transporters in the body.

Result of Action

Benzimidazole derivatives are known to have a wide range of effects, including antimicrobial, anticancer, and anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, changes in pH, temperature, and osmotic pressure could affect the compound’s stability and interaction with its targets . Furthermore, the presence of other substances in the environment, such as metabolites or drugs, could influence the compound’s action through drug-drug interactions.

properties

IUPAC Name

10-(1H-benzimidazol-2-ylmethylsulfanyl)-11-(2-methylprop-2-enyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS2/c1-12(2)10-25-20(26)18-13-6-5-9-16(13)28-19(18)24-21(25)27-11-17-22-14-7-3-4-8-15(14)23-17/h3-4,7-8H,1,5-6,9-11H2,2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRELRHLQYQGRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=O)C2=C(N=C1SCC3=NC4=CC=CC=C4N3)SC5=C2CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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